2(3H)-Thiazolimine, 3,4-diphenyl-
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, form the bedrock of a vast number of pharmaceuticals and biologically active compounds. Thiazole (B1198619), a five-membered ring containing both sulfur and nitrogen, is a prominent member of this family. e3s-conferences.orgiosrjournals.org Its derivatives are integral to numerous natural and synthetic compounds with significant biological activities. e3s-conferences.orgiosrjournals.org The thiazolidine (B150603) ring, a saturated analog of thiazole, is another crucial scaffold in medicinal chemistry. e3s-conferences.orgresearchgate.net The subject of this article, a thiazolimine, represents a derivative of this core structure.
Significance of the Thiazolimine Core Structure
The thiazolimine core, and more broadly the thiazolidinone scaffold, is a recurring motif in a wide array of pharmacologically active compounds. nih.gov Thiazolidinone derivatives have demonstrated a remarkable spectrum of biological activities, including anti-cancer, anti-diabetic, anti-microbial, anti-viral, anti-inflammatory, and anti-convulsant properties. nih.govorientjchem.org This versatility has made the thiazolidinone nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The imine functional group in 2(3H)-thiazolimine introduces a different electronic and structural character compared to the more commonly studied thiazolidinones, which possess a carbonyl group at that position. This variation offers a distinct avenue for chemical modification and exploration of biological activity.
Structure
3D Structure
Properties
CAS No. |
38650-46-3 |
|---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3,4-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C15H12N2S/c16-15-17(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-11,16H |
InChI Key |
JUQOKHPUAZTSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3h Thiazolimine, 3,4 Diphenyl and Its Derivatives
Conventional Synthetic Routes to 2(3H)-Thiazolimine Scaffolds
Traditional methods for synthesizing the thiazolimine scaffold are characterized by cyclocondensation and multi-component reactions. These routes are foundational in heterocyclic chemistry and offer reliable pathways to the desired molecular structures.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water.
One versatile method for forming the thiazole (B1198619) ring involves the reaction between carbonyl compounds and thiourea or its N-substituted derivatives. This approach can be adapted to produce a wide array of substituted thiazoles. A notable variation avoids the use of α-haloketones by reacting ketones directly with N-substituted thioureas in the presence of an acid (like HCl or HBr) and a solvent like dimethyl sulfoxide (B87167) (DMSO). The mechanism is thought to involve the enolization of the ketone and the activation of the thiourea's sulfur atom. The cyclization then occurs between the sulfur atom of the thiourea and the α-carbon of the carbonyl compound, and between a nitrogen atom of the thiourea and the carbonyl carbon.
Table 1: Examples of Thiazole Synthesis from Carbonyls and Thioureas
| Carbonyl Compound | Thiourea Derivative | Product | Yield (%) |
|---|---|---|---|
| Acetone | N-Benzylthiourea | 2-Benzylimino-3,4,4-trimethyl-thiazolidine | High |
| Butanone | N-Benzylthiourea | 2-Benzylimino-3,4-dimethyl-4-ethyl-thiazolidine | High |
Cyclocondensation Reactions
Reactions Involving α-Haloketones
The most classic and widely recognized method for thiazole synthesis is the Hantzsch thiazole synthesis. youtube.comnih.gov This reaction involves the cyclocondensation of an α-haloketone with a thioamide, thiourea, or a substituted thiourea. youtube.comijsrst.com The reaction typically begins with an S-alkylation of the thiourea by the α-haloketone, forming an S-alkylated isothiourea intermediate. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.com The strong thermodynamic driving force of forming a stable aromatic product ensures high yields. youtube.com For the synthesis of 2(3H)-Thiazolimine, 3,4-diphenyl-, this would involve the reaction of an appropriate α-haloketone with N,N'-diphenylthiourea.
Table 2: Hantzsch Thiazole Synthesis Overview
| Reactant 1 | Reactant 2 | Key Step | Product Class |
|---|---|---|---|
| α-Haloketone | Thiourea/Thioamide | S-alkylation followed by cyclodehydration | 2-Aminothiazoles / Substituted Thiazoles |
Condensation of Aniline Derivatives with Potassium Thiocyanate and Acyl Chlorides
This pathway provides a route to thiazole derivatives through the in-situ generation of reactive intermediates. Acyl chlorides react with potassium thiocyanate (KSCN) to form highly reactive acyl isothiocyanates. arkat-usa.org These intermediates can then react with aniline derivatives. The nitrogen of the aniline acts as a nucleophile, attacking the carbon of the isothiocyanate group to form an N,N'-disubstituted thiourea. This thiourea intermediate, possessing the necessary atoms in sequence, can then undergo intramolecular cyclization to form the thiazolimine ring. The cyclization often requires a dehydrating agent or thermal conditions to proceed. This multi-step, one-pot process allows for the assembly of complex thiazole structures from relatively simple starting materials.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net For thiazolimine synthesis, a common MCR involves the reaction of an amine, an isothiocyanate, and an α-haloketone or a synthetic equivalent. acs.org This approach is valued for its high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. A base-controlled, three-component regioselective synthesis can yield 2-imino thiazolines from chiral amino esters, isothiocyanates, and α-bromoketones. acs.org Another one-pot, three-component synthesis utilizes amines, isothiocyanates, and nitroepoxides under catalyst-free conditions to produce 2-iminothiazoles in high yields. researchgate.net
Advanced and Green Synthetic Approaches
In response to the growing need for sustainable chemical processes, advanced and green synthetic methods have been developed for thiazolimine synthesis. These techniques aim to reduce waste, lower energy consumption, and avoid the use of hazardous materials.
Key green approaches include the use of microwave irradiation and ultrasonic sonication. dergipark.org.trresearchgate.net Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netnih.gov This is attributed to efficient and uniform heating of the reaction mixture. nih.gov Ultrasound-assisted synthesis similarly enhances reaction rates through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones. dergipark.org.trnih.gov
These methods are often combined with other green chemistry principles, such as using environmentally benign solvents (e.g., water, ethanol, PEG-400) or performing reactions under solvent-free conditions. bepls.comresearchgate.net Furthermore, the development of reusable catalysts, such as silica-supported tungstosilisic acid, aligns with green principles by simplifying product purification and reducing waste. nih.gov
Table 3: Comparison of Conventional vs. Green Synthetic Methods for Thiazole Derivatives
| Method | Conditions | Reaction Time | Yield | Environmental Impact |
|---|---|---|---|---|
| Conventional Heating | Reflux in organic solvent | 6-7 hours | 76-83% | High solvent consumption, high energy use |
| Microwave Irradiation | Solvent-free or green solvent | 35-40 minutes | 84-92% | Low energy use, reduced solvent waste |
| Ultrasonic Sonication | Solvent-free or green solvent | 35 minutes | 84-92% | Low energy use, reduced solvent waste |
One-Pot Synthetic Strategies for Thiazol-2-imines
One-pot syntheses offer a streamlined and efficient approach to constructing thiazol-2-imine derivatives. These methods are valued for their ability to reduce reaction time, minimize waste, and simplify purification processes by combining multiple reaction steps into a single procedure. An efficient one-pot synthesis of substituted thiazol-2-imines has been achieved through the condensation of carbonyl compounds with thioureas or 1,3-disubstituted thioureas. researchgate.net This reaction utilizes 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT) as a key reagent. researchgate.net The strategy's effectiveness is demonstrated in the reaction between symmetrical ketones and unsymmetrical 1,3-disubstituted thioureas, where the regioselectivity is primarily dictated by the pKa values of the NH protons in the thiourea. researchgate.net Conversely, when symmetrical 1,3-disubstituted thioureas react with unsymmetrical carbonyl compounds, the regioselectivity is controlled by the regioselective bromination of the ketone. researchgate.net
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method offers advantages such as significantly reduced reaction times, improved yields, and enhanced regioselectivity compared to conventional heating methods. nih.gov The application of microwave irradiation in multicomponent reactions (MCRs) has been particularly effective for the synthesis of heterocyclic compounds, including thiazole derivatives. nih.gov For instance, novel thiazolyl-pyridazinediones have been synthesized via a one-pot, three-component reaction under microwave irradiation, using chitosan as a natural, biodegradable biocatalyst. nih.gov This eco-friendly approach highlights the potential of microwave heating to facilitate efficient and sustainable chemical transformations. nih.govrasayanjournal.co.in
Catalyst-Mediated Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing transformations. The synthesis of thiazolimines has benefited from the development of various catalytic systems.
Acidic ionic liquids (AILs) have gained prominence as "green" catalysts and reaction media due to their low vapor pressure, thermal stability, and reusability. ionike.comresearchgate.net These compounds can be designed to possess specific acidic properties, making them effective catalysts for a range of acid-catalyzed reactions. ionike.commdpi.com Brønsted acidic ionic liquids, which contain an acidic proton, have been successfully employed in various organic transformations, including esterification and Beckmann rearrangements. ionike.commdpi.com While direct examples for 2(3H)-Thiazolimine, 3,4-diphenyl- are not specified, the principles of AIL catalysis are applicable. For example, SO3H-functionalized ionic liquids have been developed and used as efficient catalysts, demonstrating the tunability of these systems for specific synthetic challenges. ionike.com
Metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-sulfur bonds. Copper-catalyzed methods, in particular, have proven effective for the synthesis of sulfur-containing heterocycles. A novel, one-pot, multicomponent copper-catalyzed reaction has been developed for the synthesis of thiazolidin-2-imines bearing quaternary carbon centers. nih.gov This process involves the reaction of primary amines, ketones, terminal alkynes, and isothiocyanates. nih.gov The copper catalyst is crucial for two stages of the reaction: first, in the coupling to form propargylamine intermediates, and second, in accelerating the subsequent regioselective 5-exo-dig S-cyclization of a thiourea intermediate to form the final thiazolidin-2-imine product. nih.gov Density functional theory (DFT) calculations have confirmed that the copper(I)-catalyzed pathway favors the S-cyclization over N-cyclization due to a lower energy barrier. nih.gov Furthermore, copper-catalyzed S-arylation has been specifically applied to furanose-fused oxazolidine-2-thiones, demonstrating the chemoselective formation of a C-S bond with aryl iodides. researchgate.netmdpi.comnih.gov This highlights the preference for S-arylation over N-arylation under these conditions. mdpi.com
Solvent-Free Synthesis Conditions
Solvent-free synthesis, or "solid-state" reaction, is a key principle of green chemistry that aims to reduce or eliminate the use of volatile organic solvents. These methods can lead to improved reaction rates, higher yields, and simplified work-up procedures. The synthesis of thiazolidinone derivatives has been successfully achieved under solvent-free conditions. nih.govekb.eg For example, the cyclocondensation reaction of anilines, aldehydes, and thioglycolic acid can be catalyzed by ammonium persulfate at 90 °C without any solvent. nih.gov Another approach involves the use of a heterogeneous catalyst, Fe3O4/SiO2/Salen/Mn/IL MNPs, for the synthesis of thiazolidinones at room temperature, also under solvent-free conditions. nih.gov This catalyst offers the advantages of being easily recoverable with an external magnet and reusable for multiple reaction cycles without significant loss of activity. nih.gov
Synthesis of Bis-Thiazolimine Derivatives
The synthesis of molecules containing two thiazolimine units, known as bis-thiazolimines, has also been explored. These compounds are of interest for their potential applications in medicinal chemistry and materials science. A novel series of bis-thiazolimines has been synthesized through the cyclization of 1,1′-(hexane-1,6-diyl)bis(3-phenylthiourea) with α-haloketones. mdpi.comnih.gov This method has been used to prepare N,N′-(hexane-1,6-diyl)bis[3,4-diphenylthiazol-2(3H)-imine] specifically. nih.gov The reaction involves refluxing the bis-thiourea starting material with 2-bromo-1,2-diphenylethanone in ethanol. nih.gov
Table 1: Synthesis of N,N′-(Hexane-1,6-diyl)bis[3,4-diphenylthiazol-2(3H)-imine] and its Analogs This table is interactive. You can sort and filter the data.
| Compound | R | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| N,N′-(Hexane-1,6-diyl)bis[3,4-diphenylthiazol-2(3H)-imine] | H | 85 | 188-190 |
| N,N′-(Hexane-1,6-diyl)bis[3-phenyl-4-(p-tolyl)thiazol-2(3H)-imine] | CH₃ | 80 | 195-197 |
| N,N′-(Hexane-1,6-diyl)bis[4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-imine] | Cl | 82 | 201-203 |
Data sourced from Gomha et al. nih.gov
Regioselective Synthesis of Substituted 2(3H)-Thiazolimines
The regioselective synthesis of substituted 2(3H)-thiazolimines is a critical area of research, as the precise placement of substituents on the thiazolimine core is essential for tuning their chemical properties and biological activities. Various synthetic strategies have been developed to control the regiochemical outcome of the cyclization reactions that form the thiazoline ring.
The classical and most fundamental method for synthesizing the 2-aminothiazole moiety, the precursor to many 2(3H)-thiazolimines, is the Hantzsch condensation reaction. nih.gov This reaction typically involves the cyclocondensation of α-haloketones with thioureas. nih.govresearchgate.netresearchgate.net By using mono-N-substituted thioureas, this method can be adapted to produce N-alkylated imino-thiazolines. nih.gov The Hantzsch synthesis remains a cornerstone in this field, with modern variations utilizing microreactor systems to improve reaction efficiency and yields. rsc.orgresearchgate.net
More advanced methodologies often employ one-pot, multi-component reactions to achieve high efficiency and regioselectivity. One such approach is a base-controlled, three-component regioselective synthesis. acs.orgnih.gov This method reacts chiral amino esters, isothiocyanates, and α-bromoketones. acs.orgnih.gov The choice of reaction conditions dictates the product: in acetonitrile, the reaction yields 2-imino thiazolines, whereas the presence of a base at ambient temperature leads to the formation of 2-thioxoimidazolin-4-ones. acs.orgnih.gov This highlights the crucial role of the base in controlling the regioselectivity of the cyclization.
Another efficient, one-pot method involves the reaction of 1,3-disubstituted thioureas with 1-bromo-1-nitroalkenes in the presence of triethylamine in tetrahydrofuran (THF). nih.govrsc.org This process occurs smoothly in the air and produces 2-iminothiazoline derivatives in moderate to good yields. nih.govrsc.org
Furthermore, a regioselective one-pot, three-component reaction has been developed using an aryl amine, an alkylisothiocyanate, and various α-haloketones in a basic ionic liquid, [omim][OH]. researchgate.net This catalyst-free method is advantageous due to its short reaction times, operation at room temperature, and the recyclability of the ionic liquid medium, affording excellent yields of the desired 2-iminothiazole derivatives. researchgate.net
These diverse synthetic strategies provide chemists with a versatile toolkit for the regioselective synthesis of a wide array of substituted 2(3H)-thiazolimines, enabling the systematic exploration of their structure-activity relationships.
Research Findings
The following tables summarize the findings from various studies on the regioselective synthesis of substituted 2(3H)-thiazolimines.
Table 1: Base-Controlled Three-Component Regioselective Synthesis acs.orgnih.gov
This table outlines a method where the reaction medium's basicity controls the product's regioselectivity.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Selectivity |
| Chiral Amino Esters | Isothiocyanates | α-Bromoketones | Acetonitrile (MeCN) | 2-Imino Thiazolines | Regioselective |
| Chiral Amino Esters | Isothiocyanates | α-Bromoketones | Basic Conditions | 2-Thioxoimidazolin-4-ones | Regioselective |
Table 2: One-Pot Synthesis from Thioureas and 1-Bromo-1-nitroalkenes nih.govrsc.org
This table details a mild, one-pot synthesis method for functionalized 2-iminothiazolines.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Outcome |
| 1,3-Disubstituted Thioureas | 1-Bromo-1-nitroalkenes | Triethylamine (Et3N) | Tetrahydrofuran (THF) | Moderate to good yields of 2-iminothiazoline derivatives |
Table 3: Three-Component Synthesis in Basic Ionic Liquid researchgate.net
This table presents an efficient and catalyst-free synthesis method utilizing a recyclable ionic liquid.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Medium | Key Advantages |
| Aryl Amine | Alkylisothiocyanate | α-Haloketones | [omim][OH] | Catalyst-free, Room temperature, Short reaction times, Recyclable medium, Excellent yields (68-96%) |
Reaction Mechanisms and Selectivity in 2 3h Thiazolimine Formation
Mechanistic Pathways of Cyclization
A common and pivotal step in the synthesis of thiazolidinones and related thiazolimines is the initial formation of an imine intermediate. nih.govrsc.orghud.ac.uk This intermediate is typically formed through the condensation of an aldehyde with a primary amine. The reaction is often catalyzed by acids, which activate the aldehyde's carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine.
Table 1: Catalysts and Conditions for Imine Intermediate Formation in Thiazolidinone Synthesis
| Catalyst | Reactants | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| nano-CdZr4(PO4)6 | Aldehyde, Aniline, Thioglycolic Acid | Ultrasonic Irradiation (60 W) | Catalyst activates carbonyl and amine groups for imine formation. | nih.gov |
| β-cyclodextrin-SO3H | Aldehyde, Amine, Thioglycolic Acid | Water | Acid catalyst enhances the electrophilicity of the carbonyl group. | nih.gov |
| FeNi3-IL MNPs | Arylaldehyde, Aniline, Thioglycolic Acid | Solvent-free | Ionic liquid on magnetic nanoparticles activates carbonyl for imine formation. | nih.gov |
This table illustrates various catalytic systems used to promote the formation of the crucial imine intermediate in the synthesis of related thiazolidinone structures.
Following the formation of the imine, the next critical phase involves a nucleophilic addition to the imine carbon, followed by an intramolecular cyclization to construct the five-membered ring. In the synthesis of thiazolidin-2-imines, a key intermediate is a thiourea derivative, which is formed by the nucleophilic attack of a propargylamine on an isothiocyanate. nih.gov
The sulfur atom of the thiourea intermediate is a potent nucleophile. This sulfur atom attacks an electrophilic center, leading to ring closure. In the copper-catalyzed synthesis of thiazolidin-2-imines from propargylamines and isothiocyanates, the thiourea intermediate undergoes a regioselective and chemoselective 5-exo-dig S-cyclization (hydrothiolation) to yield the final product. nih.gov This pathway is favored over the alternative N-cyclization. nih.gov The choice of a strong base can sometimes alter this selectivity by generating a negative charge on the nitrogen atom, promoting N-cyclization. nih.gov The intramolecular cyclization step is a fundamental process in the formation of numerous heterocyclic systems. researchgate.net
The Hantzsch synthesis is a classic method for preparing thiazoles, which involves the reaction between an α-haloketone and a thioamide, such as thiourea. researchgate.netyoutube.com The mechanism begins with the sulfur atom of the thiourea, acting as a nucleophile, attacking the carbon atom bearing the halogen in an SN2 reaction. youtube.com This step forms an S-alkylated intermediate.
While enolization of the ketone is a fundamental aspect of its reactivity, the key cyclization step in the Hantzsch synthesis involves the nucleophilic attack of the thioamide's nitrogen atom onto the ketone's carbonyl carbon. youtube.com Following this attack, a dehydration step occurs, leading to the formation of the aromatic thiazole (B1198619) ring. youtube.com The nucleophilicity of the thiourea sulfur is a critical factor. nih.gov In related reactions, such as the Michael addition, bifunctional thiourea catalysts are known to activate substrates through hydrogen bonding, demonstrating the versatile role of the thiourea moiety in organocatalysis. organic-chemistry.orgbeilstein-journals.org More recent methods have explored direct couplings of ketones with thiourea using catalytic oxidative systems to avoid the need for pre-synthesized α-haloketones. researchgate.net
Acid catalysis plays a significant role in the final stages of thiazole and thiazolimine synthesis. After the intramolecular cyclization step, the resulting intermediate is often a hydroxyl-substituted thiazolidine (B150603) derivative. nih.gov An acid-mediated elimination of a water molecule (dehydration) from this intermediate is required to introduce a double bond and form the final thiazole or thiazolimine ring. nih.govyoutube.com
The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water generates the C=C or C=N double bond that is characteristic of the final heterocyclic product. nih.gov This dehydration step is crucial for the aromatization of the thiazole ring in the Hantzsch synthesis and for the formation of the exocyclic double bond in 2(3H)-thiazolimines.
The Michael reaction, or conjugate addition, is a powerful tool in organic synthesis for forming carbon-carbon bonds. nih.gov While not always the primary pathway to simple thiazolimines, it is integral to the synthesis of more complex heterocyclic structures that may incorporate a thiazolidine or thiazolimine ring. nih.gov
In these syntheses, a Michael addition can be used to construct a key intermediate, which then undergoes subsequent cyclization. nih.gov For instance, the reaction of 2-(nitromethylene)thiazolidine with an adduct formed from an aromatic aldehyde and dimedone proceeds via a Michael addition, followed by tautomerization, nucleophilic addition, and intramolecular cyclization to yield complex thiazolidine derivatives. nih.gov
Furthermore, thiourea derivatives have emerged as highly effective bifunctional organocatalysts for asymmetric Michael reactions. nih.govorganic-chemistry.orgacs.org They operate through a dual activation mechanism: the thiourea moiety activates the Michael acceptor (e.g., a nitroolefin) via hydrogen bonding, while a basic group on the catalyst (e.g., a tertiary amine) activates the nucleophile. organic-chemistry.orgacs.org This principle of dual activation by a single molecule is a cornerstone of modern organocatalysis. acs.org
Table 2: Role of Thiourea in Michael Reactions
| Catalyst Type | Mechanism of Action | Outcome | Reference |
|---|---|---|---|
| Bifunctional Thiourea | Activates nitroolefin via H-bonding; activates dicarbonyl compound via amino group. | High enantio- and diastereoselectivity in Michael adduct formation. | organic-chemistry.org |
| Calix rsc.orgarene-based Thiourea | Forms hydrogen bonds with substrates to activate them for reaction. | Catalyzes enantioselective Michael addition of acetylacetone to nitroolefins. | beilstein-journals.org |
This table summarizes the catalytic role of various thiourea derivatives in Michael addition reactions, highlighting the principle of substrate activation through hydrogen bonding.
Stereochemical Considerations in Thiazolimine Synthesis
The synthesis of thiazolimines can involve the formation of new stereocenters, making stereochemical control an important consideration. When chiral starting materials are used or when the reaction is conducted in the presence of a chiral catalyst, it is possible to produce enantiomerically enriched or diastereomerically pure products.
For example, the reaction of an enantiopure aziridine with an isothiocyanate can lead to the formation of a chiral 2-iminothiazolidine. nih.gov The reaction proceeds via a 5-exo-dig cyclization, and while it can produce a single regioisomer, the enantiomeric excess may vary depending on the catalyst and reaction conditions. In one reported case, using scandium(III) triflate as a catalyst resulted in the desired product with low enantiomeric excess. nih.gov The stereochemical outcome of such reactions is highly dependent on the precise transition state geometry of the ring-closing step. The development of more effective stereoselective methods remains an active area of research in the synthesis of chiral thiazolimine derivatives.
Diastereoselectivity and its Control in Cyclization Reactions
In the synthesis of related 2-iminothiazolidine derivatives, diastereoselectivity can be a critical aspect, particularly when new stereocenters are formed during the cyclization process. The relative orientation of substituents on the thiazolidine ring is controlled by the reaction mechanism. For instance, in the reaction of aziridines with isothiocyanates to form 2-iminothiazolidines, the stereochemistry of the starting aziridine can influence the stereochemistry of the product. The reaction often proceeds via an S(_N)2-type ring-opening of the activated aziridine by the isothiocyanate, followed by an intramolecular cyclization. The stereochemical integrity of this process dictates the diastereoselectivity.
Control over diastereoselectivity can be achieved by modulating reaction conditions such as temperature, solvent, and the choice of catalyst. Lewis acids are often employed to activate the aziridine ring, and their nature can influence the transition state geometry of the ring-opening and cyclization steps, thereby affecting the diastereomeric ratio of the product.
Influence of Kinetic vs. Thermodynamic Control on Reaction Outcomes
In the formation of substituted thiazolidinones, the choice of reagents and reaction conditions can determine whether the reaction proceeds under kinetic or thermodynamic control. For example, in cyclization reactions leading to 2-iminothiazolidinones, if the reaction is irreversible (typically at lower temperatures), the product distribution will be governed by the relative rates of formation of different isomers (kinetic control). If the reaction is reversible (often at higher temperatures), the product mixture will equilibrate to favor the most stable isomer (thermodynamic control). The relative stability of different diastereomers of a substituted thiazolidine would depend on minimizing steric interactions and maximizing favorable electronic interactions.
Tautomerism in 2(3H)-Thiazolimine Systems
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 2(3H)-thiazolimine systems, different tautomeric forms can exist.
Ring-Chain Tautomeric Equilibria in Related Thiazolidines
Ring-chain tautomerism is a specific type of tautomerism where the interconversion involves an equilibrium between an open-chain structure and a cyclic structure. This is particularly common in heterocyclic systems containing a hydroxyl group or an amino group that can participate in an intramolecular cyclization.
While specific studies on the ring-chain tautomerism of 2(3H)-Thiazolimine, 3,4-diphenyl- are not available, related thiazolidine systems are known to exhibit such equilibria. For instance, thiazolidines derived from the condensation of α-amino thiols with aldehydes or ketones can exist in equilibrium with their open-chain Schiff base tautomers. The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the temperature. Phenyl groups on the thiazolidine ring could influence the equilibrium by their electronic and steric effects.
It is also important to consider imine-enamine tautomerism in the 2(3H)-thiazolimine ring. The exocyclic imino group can potentially tautomerize to an endocyclic enamine form, where the double bond is within the thiazolidine ring and the proton is on the exocyclic nitrogen. The relative stability of these tautomers would depend on the aromaticity of the resulting structures and the electronic nature of the substituents.
Advanced Spectroscopic Characterization of 2 3h Thiazolimine, 3,4 Diphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insight into the carbon-hydrogen framework of a molecule. For 2(3H)-Thiazolimine, 3,4-diphenyl-, both proton (¹H) and carbon-13 (¹³C) NMR analyses are pivotal in confirming its structural integrity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2(3H)-Thiazolimine, 3,4-diphenyl- is characterized by distinct signals corresponding to the various protons within the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The integration of this multiplet would correspond to ten protons, confirming the presence of two unsubstituted phenyl groups.
A key feature in the spectrum is the signal for the vinyl proton on the thiazolimine ring. This proton is expected to resonate as a singlet, and its chemical shift provides valuable information about the electronic environment within the heterocyclic ring. Additionally, the imino proton (N-H) would likely appear as a broad singlet, the chemical shift of which can be sensitive to the solvent and concentration.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (C₆H₅) | ~ 7.0 - 8.0 | Multiplet | 10H |
| Vinyl Proton (=CH) | Data not available | Singlet | 1H |
| Imino Proton (N-H) | Data not available | Broad Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of 2(3H)-Thiazolimine, 3,4-diphenyl-. The spectrum would display distinct signals for each unique carbon atom. The carbons of the two phenyl rings are expected to resonate in the typical aromatic region of approximately δ 120-140 ppm.
Of particular diagnostic importance are the signals for the carbon atoms of the thiazolimine ring. The C=N carbon atom would appear significantly downfield due to its deshielded nature. The other two carbons of the heterocyclic ring would also have characteristic chemical shifts that confirm the thiazolimine core structure.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (C₆H₅) | ~ 120 - 140 |
| C=N (Imine Carbon) | Data not available |
| Thiazolimine Ring Carbons | Data not available |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential tool for the identification of functional groups within a molecule. The IR spectrum of 2(3H)-Thiazolimine, 3,4-diphenyl- would exhibit characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.
Identification of Characteristic Functional Groups (e.g., C=N, N-H)
The presence of the imine group is a defining feature of the molecule. A characteristic absorption band for the C=N stretching vibration is expected in the region of 1690-1640 cm⁻¹. Furthermore, the N-H stretching vibration of the imino group would give rise to a moderate to weak absorption band in the range of 3500-3300 cm⁻¹. The exact position and shape of the N-H band can be influenced by hydrogen bonding. The spectrum would also display characteristic absorptions for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹).
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (Imine) | ~ 3500 - 3300 |
| C-H Stretch (Aromatic) | ~ 3100 - 3000 |
| C=N Stretch (Imine) | ~ 1690 - 1640 |
| C=C Stretch (Aromatic) | ~ 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Molecular Ion Detection and Fragmentation Pattern Analysis
In the mass spectrum of 2(3H)-Thiazolimine, 3,4-diphenyl-, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for thiazole (B1198619) derivatives involve the cleavage of the heterocyclic ring. The loss of small, stable molecules or radicals from the parent ion would result in a series of fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule and confirm the connectivity of the atoms. For 2(3H)-Thiazolimine, 3,4-diphenyl-, characteristic fragments would likely arise from the loss of the phenyl groups or cleavage of the thiazolimine ring.
| Feature | Expected Observation |
|---|---|
| Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight |
| Major Fragment Ions | Data not available |
High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Time-of-Flight (ESI-TOF) for Precise Mass Determination
High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) are particularly suited for this, as they can accurately measure the mass-to-charge ratio (m/z) of protonated molecules or molecular ions to several decimal places.
For the target compound, 2(3H)-Thiazolimine, 3,4-diphenyl-, which has a molecular formula of C₁₅H₁₂N₂S, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental results. While specific HR-MS data for 2(3H)-Thiazolimine, 3,4-diphenyl- is not readily found, analysis of related structures demonstrates the power of this technique. For instance, the HR-MS data for 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, a related heterocyclic system, showed an observed [M+H]⁺ of 350.0838, which is consistent with its calculated [M+H]⁺ of 350.0845. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical Mass Data for 2(3H)-Thiazolimine, 3,4-diphenyl-
| Formula | Species | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₅H₁₂N₂S | [M] | 252.0721 |
| C₁₅H₁₃N₂S⁺ | [M+H]⁺ | 253.0799 |
Data is calculated and serves as a reference for experimental verification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. Although a crystal structure for 2(3H)-Thiazolimine, 3,4-diphenyl- itself is not available in the cited literature, the crystallographic data for the closely related compound 2,3-Diphenyl-1,3-thiazolidin-4-one (C₁₅H₁₃NOS) offers significant insight into the likely conformation of the thiazole ring and the orientation of the phenyl substituents. sigmaaldrich.com
The study of 2,3-Diphenyl-1,3-thiazolidin-4-one revealed that it crystallizes in the monoclinic space group C2/c. sigmaaldrich.com The five-membered thiazolidine (B150603) ring adopts an envelope conformation. sigmaaldrich.com This structural data is invaluable for understanding how the core heterocyclic ring is puckered and how the phenyl groups are spatially arranged relative to one another. sigmaaldrich.com Such information is fundamental for structure-activity relationship studies and computational modeling.
Table 2: Crystallographic Data for the Related Compound 2,3-Diphenyl-1,3-thiazolidin-4-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃NOS |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 32.413 (13) |
| b (Å) | 6.196 (3) |
| c (Å) | 25.964 (11) |
| R-factor | 0.049 |
Source: Acta Cryst. (2014). E70, o847. sigmaaldrich.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample. The experimental results are then compared against the theoretical percentages calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for purity and confirms the empirical formula of the synthesized compound.
For 2(3H)-Thiazolimine, 3,4-diphenyl- (C₁₅H₁₂N₂S), the theoretical elemental composition can be precisely calculated. In practice, researchers synthesizing new compounds will report their experimental findings alongside these theoretical values to validate the identity of their material. For example, in the synthesis of new 1,3,4-thiadiazole (B1197879) derivatives, elemental analysis was used to confirm the composition of the final products, with found values closely matching the calculated percentages.
Table 3: Theoretical Elemental Composition of 2(3H)-Thiazolimine, 3,4-diphenyl-
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 71.39% |
| Hydrogen | H | 1.008 | 4.79% |
| Nitrogen | N | 14.007 | 11.10% |
| Sulfur | S | 32.06 | 12.71% |
Data is calculated based on the molecular formula C₁₅H₁₂N₂S.
Other Spectroscopic Methods (e.g., UV-Vis for related systems)
Other spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provide information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the conjugated systems present in the molecule.
Computational Chemistry and Theoretical Studies of 2 3h Thiazolimine, 3,4 Diphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties. However, no specific DFT studies for 2(3H)-Thiazolimine, 3,4-diphenyl- were found in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. researchgate.net
A detailed FMO analysis, including the specific energy values for the HOMO, LUMO, and the energy gap for 2(3H)-Thiazolimine, 3,4-diphenyl- , has not been reported in the available scientific literature.
Prediction of Local Reactivity Indices
DFT calculations are also employed to determine local reactivity descriptors, such as Fukui functions, which predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are crucial for understanding the regioselectivity of chemical reactions.
Specific studies predicting the local reactivity indices for 2(3H)-Thiazolimine, 3,4-diphenyl- are not present in the searched academic papers.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to predict the interaction between a ligand and a protein receptor.
Prediction of Binding Affinity with Biological Macromolecules
Binding affinity, often expressed in terms of binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Docking simulations are frequently used to estimate this value. While studies on related thiazolidinedione derivatives report binding affinities with various receptors like PPARγ, no such predictions for 2(3H)-Thiazolimine, 3,4-diphenyl- have been published. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)
A crucial part of docking analysis is the identification of specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, which stabilize the ligand-receptor complex. These interactions are fundamental to understanding the mechanism of binding.
No literature detailing the specific intermolecular interactions between 2(3H)-Thiazolimine, 3,4-diphenyl- and any biological macromolecules was identified.
Induced-Fit Docking (IFD) Approaches
Induced-Fit Docking is an advanced docking method that accounts for the flexibility of the protein's active site upon ligand binding, often providing a more accurate prediction of the binding mode and affinity. This approach is valuable when significant conformational changes in the receptor are expected.
There are no available research articles that employ Induced-Fit Docking techniques to study the interactions of 2(3H)-Thiazolimine, 3,4-diphenyl- .
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations provide detailed information on the conformational changes, stability, and flexibility of chemical structures. In the context of thiazolimine derivatives, MD simulations have been employed to understand their interaction with biological targets and to assess their structural stability.
The conformational stability and flexibility of a molecule can be analyzed using metrics such as the root-mean-square deviation (RMSD) and the radius of gyration (RoG).
The Root-Mean-Square Deviation (RMSD) measures the average distance between the atoms of a superimposed molecule and a reference structure over time. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation. In simulations of related bis-thiazolimine derivatives, the RMSD of the protein-ligand complex was observed to plateau, indicating the system reached equilibrium. nih.gov For a small molecule like 2(3H)-Thiazolimine, 3,4-diphenyl-, a low and stable RMSD value would indicate limited conformational changes and high stability.
The Radius of Gyration (RoG) is a measure of the compactness of a molecule. A constant RoG value during a simulation indicates that the molecule maintains a consistent shape and size. For related bis-thiazolimine derivatives complexed with a protein, the RoG of the protein was found to be stable, suggesting the binding of the ligand did not induce significant unfolding or conformational changes in the protein. nih.gov
Table 1: Representative MD Simulation Parameters for a Related bis-Thiazolimine System Note: This data is for a related bis-thiazolimine derivative complexed with a protein and is provided for illustrative purposes.
| Metric | Value | Interpretation |
| RMSD (protein-ligand complex) | ~2 Å | The system reached a stable equilibrium during the simulation. nih.gov |
| RoG (protein) | ~26 Å | The protein maintained its overall compact structure. nih.gov |
The Root-Mean-Square Fluctuation (RMSF) is used to analyze the flexibility of individual parts of a molecule. In the context of a ligand, it can highlight which parts of the molecule are more mobile. For a protein-ligand complex, RMSF analysis identifies the flexibility of amino acid residues in the protein.
In studies of related bis-thiazolimine derivatives, RMSF analysis of the target protein showed that the active site residues exhibited low fluctuations, indicating a stable binding pocket. nih.gov Regions of the protein with higher RMSF values are typically loops or terminal regions that are more flexible. For 2(3H)-Thiazolimine, 3,4-diphenyl- itself, an RMSF analysis would reveal the relative mobility of the phenyl rings and the thiazolimine core.
Table 2: Representative RMSF Data for a Protein in Complex with a bis-Thiazolimine Derivative Note: This data is for a related bis-thiazolimine derivative complexed with a protein and is provided for illustrative purposes.
| Protein Region | RMSF Value (Å) | Interpretation |
| Active Site Residues | < 0.7 Å | Low fluctuation, indicating a stable binding site for the ligand. nih.gov |
| Flexible Loop Regions | > 1.5 Å | Higher fluctuation, indicating greater mobility in these areas. nih.gov |
Structure-Reactivity Relationship (SAR) Investigations (Computational Aspects)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational SAR approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use computational models to predict the activity of compounds based on their molecular descriptors. nih.govnih.gov These descriptors are numerical representations of the physicochemical properties of a molecule.
For thiazole (B1198619) and thiazolidine (B150603) derivatives, computational SAR studies have been instrumental in identifying key structural features that influence their biological activities. nih.govnih.gov While a specific computational SAR study for 2(3H)-Thiazolimine, 3,4-diphenyl- is not detailed in the literature, the general principles can be applied.
A typical computational SAR study involves the following steps:
Data Set Preparation: A series of related compounds with known biological activities is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
Commonly used descriptors in SAR studies of heterocyclic compounds like thiazoles include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moments.
Thermodynamic descriptors: Properties like heat of formation and solvation energy can be important.
For 2(3H)-Thiazolimine, 3,4-diphenyl-, a computational SAR study would likely investigate how substitutions on the phenyl rings or modifications to the thiazolimine core affect a particular biological activity. The insights gained from such studies are crucial for the rational design of new, more potent analogs.
Chemical Reactivity and Derivatization Strategies for 2 3h Thiazolimine, 3,4 Diphenyl
Reactions at the Imino Nitrogen (N-Substitution)
The exocyclic imino nitrogen of the 2-iminothiazoline ring is a key site for substitution reactions. Its nucleophilicity allows for the introduction of various substituents, thereby modifying the compound's physicochemical properties.
Alkylation of the imino nitrogen in 2-iminothiazoline systems is a common derivatization strategy. While specific studies on 2(3H)-Thiazolimine, 3,4-diphenyl- are not extensively documented, the general reactivity of 2-aminothiazoles provides a strong indication of the expected outcome. In the absence of a strong base, the alkylation of thiazolamines with alkyl halides typically occurs at the endocyclic nitrogen (N-3) thieme-connect.de. However, the exocyclic amino group can also be the site of reaction, particularly in the case of acylation or sulfonylation thieme-connect.de. For N-alkylation of the exocyclic imino group, specific reaction conditions would be required to favor this site over the endocyclic nitrogen. An efficient method for N-alkylation of related heterocyclic systems involves the use of an ionic liquid as the solvent koreascience.kr.
Table 1: Potential Alkylation Reactions at the Imino Nitrogen
| Alkylating Agent | Expected Product | Reaction Conditions (Hypothetical) |
|---|---|---|
| Methyl Iodide | 2-(Methylimino)-3,4-diphenyl-2,3-dihydrothiazole | Base (e.g., NaH), Aprotic Solvent (e.g., THF) |
| Benzyl Bromide | 2-(Benzylimino)-3,4-diphenyl-2,3-dihydrothiazole | Base (e.g., K2CO3), Polar Aprotic Solvent (e.g., DMF) |
Note: This table represents hypothetical reactions based on the general reactivity of related compounds.
Reactions at the Thiazoline Ring System
The thiazoline ring of 2(3H)-Thiazolimine, 3,4-diphenyl- offers several positions for functionalization, enabling the synthesis of a wide range of derivatives.
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group mdpi.comresearchgate.net. In the context of thiazolidinone derivatives, which are structurally related to 2-iminothiazolines, the active methylene group at the C-5 position readily participates in condensation reactions with aromatic aldehydes researchgate.netresearchgate.net. This reaction is typically catalyzed by a weak base such as anhydrous sodium acetate in acetic acid mdpi.comresearchgate.net. While direct examples for 2(3H)-Thiazolimine, 3,4-diphenyl- are not prevalent, the presence of a methylene group at the C-5 position suggests its potential to undergo similar condensation reactions.
Table 2: Knoevenagel Condensation with Related Thiazolidin-4-one Systems
| Aldehyde | Active Methylene Compound | Product | Catalyst/Solvent | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | 5-arylidene derivatives | Anhydrous Sodium Acetate / Acetic Acid | mdpi.comresearchgate.net |
The functionalization of the thiazoline ring can be achieved through various synthetic strategies. For instance, diverse substituents can be introduced into the thiazole (B1198619) ring of thiazolo ring-fused 2-pyridones through methods like conjugate additions and microwave-assisted Heck couplings nih.gov. Furthermore, lithiation of the scaffold followed by the addition of electrophiles allows for the introduction of halogens, alkyl, acyl, and amide substituents nih.gov. These methodologies suggest that the thiazoline ring of 2(3H)-Thiazolimine, 3,4-diphenyl- could be similarly functionalized to create a library of novel compounds.
Stability Studies of the 2-Imino Moiety under Various Conditions (e.g., Acidic)
The stability of the 2-imino moiety is a critical factor in the handling and application of 2-iminothiazoline compounds. Under acidic conditions, imines are susceptible to hydrolysis, which can lead to the cleavage of the C=N bond chemistrysteps.commasterorganicchemistry.com.
The acid-catalyzed hydrolysis of an imine generally proceeds through the following steps chemistrysteps.commasterorganicchemistry.com:
Protonation of the imine nitrogen: This increases the electrophilicity of the imine carbon.
Nucleophilic attack by water: A water molecule attacks the imine carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxygen to the nitrogen.
Elimination of the amine: The C-N bond cleaves, releasing an amine and forming a protonated carbonyl group.
Deprotonation: The protonated carbonyl is deprotonated to yield the final ketone or aldehyde product.
For 2(3H)-Thiazolimine, 3,4-diphenyl-, acidic hydrolysis would be expected to yield 3,4-diphenylthiazolidin-2-one and ammonia. The rate of hydrolysis is dependent on the pH of the solution masterorganicchemistry.com. Studies on related 4-imino-imidazolidin-2-ones have shown that the imines are fully protonated in acidic media (0.001–1 M HCl), and the hydrolysis can be monitored using UV and 1H NMR spectroscopy rsc.org. The rate-determining step in such hydrolytic processes can be the attack of water on the protonated imine rsc.org.
Applications in Organic Synthesis and Material Science
Role as Versatile Building Blocks for Complex Heterocyclic Architectures
The thiazole (B1198619) nucleus is a cornerstone in medicinal chemistry, and its derivatives serve as essential scaffolds for building complex molecules. rsc.orgnih.gov The 3,4-diphenyl-2(3H)-thiazolimine structure acts as a versatile building block, enabling the synthesis of more elaborate heterocyclic systems. Research into related structures highlights several synthetic strategies where this compound could be pivotal.
One key application is in the construction of multi-heterocyclic frameworks. For instance, general synthetic routes show that bis-heterocyclic scaffolds can be created through the cyclo-condensation of precursors like bis(3-phenylthiourea) with α-haloketones, yielding bis-thiazol-2-imines. nih.gov This demonstrates the utility of the thiazolimine core in creating larger, bridged molecular architectures.
Furthermore, the reactivity of the thiazole skeleton allows for its incorporation into fused ring systems. The closely related compound, 2,3-diphenylthiazolidin-4-one, which features a similar diphenyl-substituted core, serves as a starting material for synthesizing pyrazoline rings. rsc.org In this process, the thiazolidinone is first derivatized at its active methylene (B1212753) group and then cyclized with hydrazine (B178648) derivatives. rsc.org This suggests that the 3,4-diphenyl-2(3H)-thiazolimine scaffold could similarly be elaborated to form new, complex heterocyclic structures. The availability of derivatives like N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)(3-pyridinyl)methanamine for early discovery research underscores its role as a foundational unit for synthetic exploration. scilit.com
Table 1: Synthesis of Complex Heterocycles from Thiazole Scaffolds
| Starting Scaffold | Reagents | Resulting Architecture | Reference |
|---|---|---|---|
| bis(3-phenylthiourea) | α-haloketones | bis-thiazol-2-imines | nih.gov |
| 2,3-Diphenylthiazolidin-4-one | Aromatic aldehydes, Hydrazine derivatives | Pyrazoline-fused thiazolidinones | rsc.org |
Precursors for Further Chemical Transformations and Derivatization
The 2(3H)-Thiazolimine, 3,4-diphenyl- scaffold is amenable to a range of chemical transformations, making it a valuable precursor for creating libraries of new derivatives. The reactivity can be targeted at several sites within the molecule, including the sulfur atom, the heterocyclic ring, and the exocyclic imine group.
Based on the known chemistry of the related thiazolidine (B150603) skeleton, the sulfur atom is a key site for derivatization. rsc.org It can undergo selective oxidation to yield the corresponding sulfoxide (B87167) or sulfone derivatives, which would significantly alter the electronic properties and geometry of the molecule. rsc.org The thiazolidine ring itself can be a target for oxidative transformations, potentially leading to the formation of 2- or 3-thiazolines or even the fully aromatic thiazole ring system. rsc.org
Additionally, functionalization at the carbon atoms of the thiazole ring is a plausible pathway for derivatization. The related 2,3-diphenylthiazolidin-4-one structure possesses an active methylene group at the C5 position that readily participates in condensation reactions with aromatic aldehydes. rsc.org This reactivity suggests that the C5 position of 3,4-diphenyl-2(3H)-thiazolimine could be similarly functionalized to introduce a variety of substituents, further expanding its synthetic utility. rsc.org
Table 2: Potential Derivatization Reactions
| Target Site | Transformation | Potential Reagents | Product Type | Reference |
|---|---|---|---|---|
| Sulfur (S1) | Oxidation | Peroxy acids (e.g., m-CPBA) | Sulfoxide, Sulfone | rsc.org |
| Thiazole Ring | Oxidation | Oxidizing agents | Thiazoline, Thiazole | rsc.org |
Potential in the Design of Materials with Tunable Optical Properties (Inferred from related imines)
While specific data on 2(3H)-Thiazolimine, 3,4-diphenyl- is limited, its structural components—the imine group and the diphenyl-substituted thiazole core—suggest significant potential for creating materials with tunable optical properties. Imine derivatives are a notable class of compounds explored for optical applications, including photochromic and nonlinear optical (NLO) materials. researchgate.net
The photophysical behavior of imines is governed by nπ* and ππ* electronic transitions. rsc.org Although many simple imines exhibit rapid non-radiative decay from their excited states, their photoreactivity can be elicited and controlled. rsc.orgscilit.com Introducing a donor-acceptor (D-A) structure into an imine-containing molecule is a known strategy to extend the lifetime of its photoexcited state and unlock unique photophysical properties. scilit.com The 3,4-diphenyl-2(3H)-thiazolimine structure, with its electron-rich phenyl and thiazole components, provides a foundational scaffold for implementing such D-A designs.
Furthermore, the thiazole heterocycle itself is a key component in many fluorescent materials. nih.govrsc.org Thiazolo[5,4-d]thiazole (TTz) derivatives, for example, are known to be fluorescent, and their emission properties can be modulated by changing functional groups or controlling the crystal packing. rsc.orgrsc.org The fluorescence of imine-containing compounds can also be dramatically enhanced by creating rigid molecular structures, such as organic cages formed through imine condensation, which restricts non-radiative decay pathways. nih.gov Given that 2(3H)-Thiazolimine, 3,4-diphenyl- contains both a thiazole ring and two phenyl groups that promote conjugation, it is a promising candidate for developing novel fluorescent dyes and photoresponsive materials.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies for Thiazolimines
The synthesis of thiazolimines, while established, often relies on classical methods that may involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. A significant future direction lies in the development of novel and sustainable synthetic routes. This includes the exploration of greener solvents, catalyst-free reactions, and one-pot multicomponent reactions to improve efficiency and reduce environmental impact. Drawing inspiration from the synthesis of other heterocyclic systems like quinazolinones, which can be prepared from anthranilic acid in multiple steps, researchers can aim to streamline the synthesis of thiazolimines. nih.gov The application of microwave-assisted synthesis and flow chemistry could also offer significant advantages in terms of reaction times and scalability.
| Synthetic Approach | Potential Advantages |
| Multicomponent Reactions | Increased atom economy, reduced waste, simplified purification |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control |
| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters |
| Green Catalysis | Use of non-toxic and recyclable catalysts, milder reaction conditions |
In-depth Mechanistic Investigations of Complex Formation Pathways
A thorough understanding of the reaction mechanisms governing the formation of 2(3H)-Thiazolimine, 3,4-diphenyl- and its derivatives is crucial for optimizing existing synthetic protocols and designing new ones. Future research should focus on detailed mechanistic studies, employing a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational methods. For instance, understanding the thione-thiol tautomerism, as studied in 1,2,4-triazole-3-thiones, could provide valuable insights into the reactivity of the thiazolimine core. Elucidating the role of intermediates and transition states will enable more rational control over product selectivity and yield.
Exploration of Advanced Computational Models for Structure-Reactivity and Interaction Predictions
Computational chemistry has emerged as a powerful tool in drug discovery and materials science. For 2(3H)-Thiazolimine, 3,4-diphenyl-, the application of advanced computational models holds immense promise. Molecular docking and molecular dynamics simulations, as utilized in the study of bis-thiazolimines as potential SARS-CoV-2 main protease inhibitors, can predict the binding affinities and modes of interaction with biological targets. nih.gov Furthermore, the development of robust Quantitative Structure-Activity Relationship (QSAR) models can help in predicting the biological activity of novel derivatives, thereby guiding synthetic efforts towards compounds with desired properties. researchgate.net These computational approaches can significantly accelerate the discovery process and reduce the reliance on expensive and time-consuming experimental screening.
| Computational Method | Application in Thiazolimine Research |
| Molecular Docking | Prediction of binding modes and affinities with biological targets |
| Molecular Dynamics (MD) Simulations | Analysis of conformational changes and stability of ligand-receptor complexes |
| Quantum Mechanics (QM) | Elucidation of reaction mechanisms and electronic properties |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
